4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol . It is a sulfonamide derivative, which is a class of compounds known for their antimicrobial properties . This compound is structurally characterized by the presence of an amino group attached to a benzenesulfonamide moiety, along with a dimethylpyrimidinyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4,5-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By competing with p-aminobenzoic acid (PABA) for binding to the enzyme, the compound prevents the formation of dihydrofolic acid, ultimately inhibiting bacterial growth and replication .
Comparison with Similar Compounds
4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide is similar to other sulfonamide derivatives such as:
Sulfamethazine: Used to treat bacterial infections.
Sulfamerazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Commonly used in combination with other drugs to treat infections.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
CAS No. |
4462-43-5 |
---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-amino-N-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-14-12(15-9(8)2)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
IHEAINLLXOBUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.